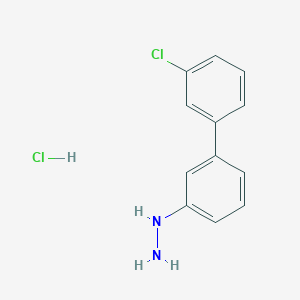
(3'-Chloro-biphenyl-3-yl)-hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a biphenyl structure with a chlorine atom at the 3’ position and a hydrazine group at the 3 position, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3’-Chloro-biphenyl-3-ylamine.
Formation of Hydrazine Derivative: The amine is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
3-Biphenyl-3’-chloro-acetic acid: Similar biphenyl structure with a carboxylic acid group instead of a hydrazine group.
3’-Chloro-biphenyl-3-ylamine: Precursor in the synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride with an amine group.
Uniqueness
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other biphenyl derivatives. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in research and industry.
特性
分子式 |
C12H12Cl2N2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
[3-(3-chlorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)15-14;/h1-8,15H,14H2;1H |
InChIキー |
MGODZTSSYPHPLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NN)C2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



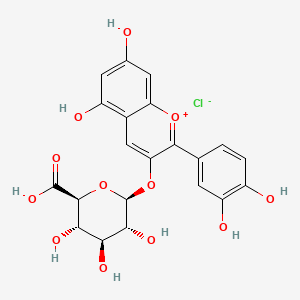
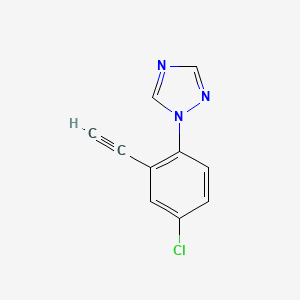
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
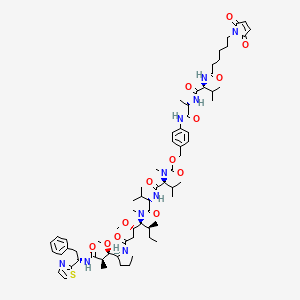
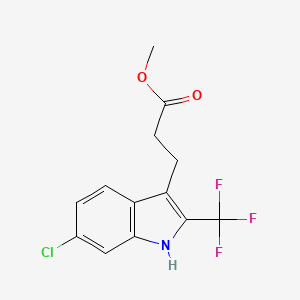
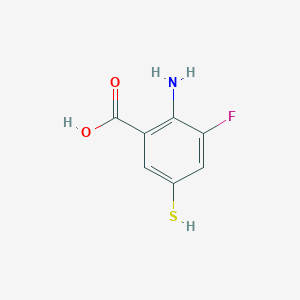
![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
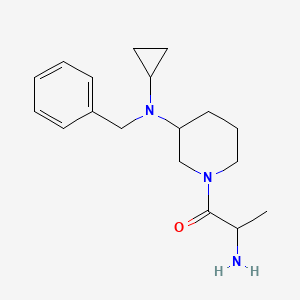
![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

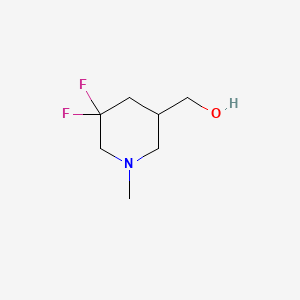

![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
